![molecular formula C14H11BrO4 B121667 2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 147220-80-2](/img/structure/B121667.png)
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Overview
Description
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known as Bromophenol Blue, is a pH indicator dye commonly used in scientific research. It is a synthetic compound that is soluble in water and has a molecular weight of 669.53 g/mol. Bromophenol Blue is used in various fields of science, including biochemistry, microbiology, and molecular biology.
Scientific Research Applications
Photothermal Therapy
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone: can be used in photothermal therapy (PTT). PTT is a minimally invasive treatment that uses photothermal agents to absorb near-infrared light and convert it into heat, destroying cancer cells . The compound’s ability to facilitate intramolecular charge transfer makes it a potential candidate for PTT applications.
Photocatalytic CO2 Reduction
This compound may also serve as a photocatalyst for CO2 reduction. Photocatalysts can help convert CO2 into useful organic compounds using sunlight, which is a promising approach to mitigate climate change and energy crisis .
Organic Electronics
In the field of organic electronics, 2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone could be used to engineer donor molecules. This process is crucial for controlling the intramolecular charge transfer in organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and solar cells .
NIR Photothermal Conversion
The compound’s structure allows for efficient near-infrared (NIR) photothermal conversion. This property is essential for applications in NIR photothermal therapy and could also be used in the development of NIR-responsive materials .
Molecular Engineering
The compound can be used in molecular engineering to optimize donor numbers and substitution positions. This optimization is more straightforward than developing new molecular skeletons and can significantly impact the performance of various materials .
properties
IUPAC Name |
2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFHYNNYPFXGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351014 | |
Record name | 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
CAS RN |
147220-80-2 | |
Record name | 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-BROMOPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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